molecular formula C8H16ClNO2S B13304605 5-Ethyl-2-methylpiperidine-1-sulfonyl chloride

5-Ethyl-2-methylpiperidine-1-sulfonyl chloride

Cat. No.: B13304605
M. Wt: 225.74 g/mol
InChI Key: KTTLSXZZYKOICY-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpiperidine-1-sulfonylchloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and a sulfonyl chloride group at the 1-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methylpiperidine-1-sulfonylchloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of 5-Ethyl-2-methylpiperidine-1-sulfonylchloride may involve large-scale synthesis using similar reaction pathways. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylpiperidine-1-sulfonylchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

5-ethyl-2-methylpiperidine-1-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO2S/c1-3-8-5-4-7(2)10(6-8)13(9,11)12/h7-8H,3-6H2,1-2H3

InChI Key

KTTLSXZZYKOICY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N(C1)S(=O)(=O)Cl)C

Origin of Product

United States

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